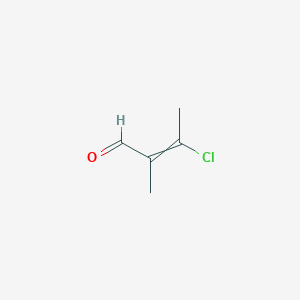
2-Butenal, 3-chloro-2-methyl-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenal, 3-chloro-2-methyl-, (Z)- is an organic compound with the molecular formula C5H7ClO. It is a derivative of 2-butenal, where a chlorine atom and a methyl group are substituted at the third and second positions, respectively. The (Z)-configuration indicates that the chlorine and methyl groups are on the same side of the double bond. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenal, 3-chloro-2-methyl-, (Z)- can be achieved through several methods. One common approach involves the chlorination of 2-methyl-2-butenal. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of 2-Butenal, 3-chloro-2-methyl-, (Z)- may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired isomer. The process may also include steps for the purification and isolation of the compound, such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-Butenal, 3-chloro-2-methyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Butenal, 3-chloro-2-methyl-, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butenal, 3-chloro-2-methyl-, (Z)- involves its reactivity with various biological and chemical targets. The compound can form covalent bonds with nucleophilic sites in enzymes and proteins, potentially altering their function. This reactivity is due to the presence of the electrophilic carbon-chlorine bond and the conjugated double bond system, which makes the compound susceptible to nucleophilic attack.
類似化合物との比較
Similar Compounds
2-Butenal, 3-methyl-: Similar structure but lacks the chlorine atom.
2-Butenal, 2-methyl-: Similar structure but with different substitution pattern.
Crotonaldehyde: The parent compound without the chlorine and methyl substitutions.
Uniqueness
2-Butenal, 3-chloro-2-methyl-, (Z)- is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and properties compared to its analogs. The (Z)-configuration also plays a crucial role in its chemical behavior and interactions.
特性
CAS番号 |
31357-35-4 |
|---|---|
分子式 |
C5H7ClO |
分子量 |
118.56 g/mol |
IUPAC名 |
3-chloro-2-methylbut-2-enal |
InChI |
InChI=1S/C5H7ClO/c1-4(3-7)5(2)6/h3H,1-2H3 |
InChIキー |
XFCGFNVPTTYOND-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



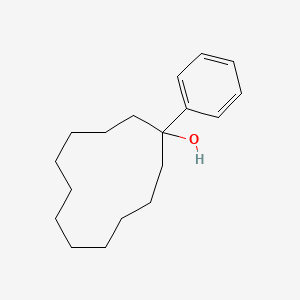
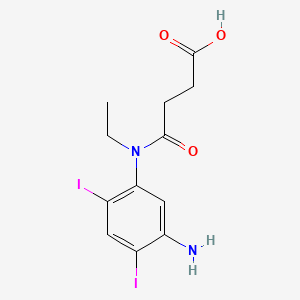
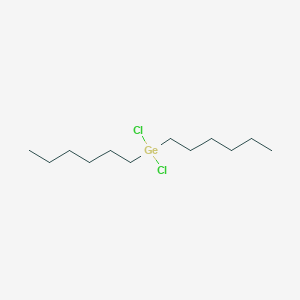
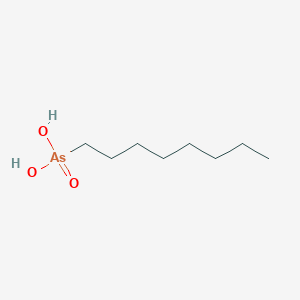

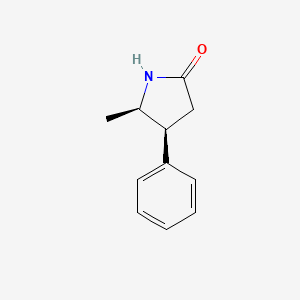
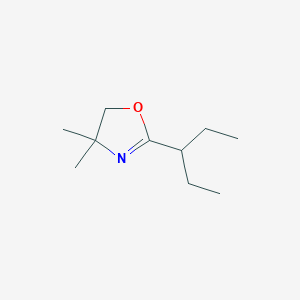
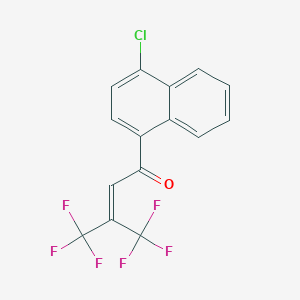

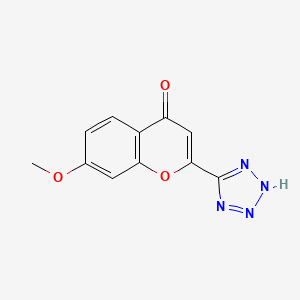
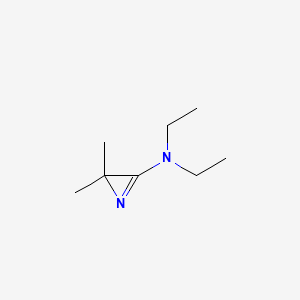
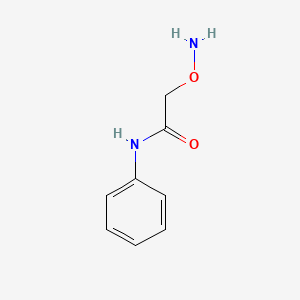
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
